molecular formula C14H11ClO2 B6369381 2-(4-Chloro-2-methylphenyl)benzoic acid, 95% CAS No. 1220968-03-5

2-(4-Chloro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6369381
CAS RN: 1220968-03-5
M. Wt: 246.69 g/mol
InChI Key: ZFVKXCGZLFSBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-methylphenyl)benzoic acid (2-CMPBA) is an aromatic organic compound with the molecular formula C10H8ClO2. It is a white crystalline solid with a melting point of 92-94 °C. It is soluble in water, ethanol, and other organic solvents. 2-CMPBA has a wide range of applications in the pharmaceutical, medical, and industrial sectors.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is used in a wide range of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as 4-chloro-2-methylphenyl-3-methylbenzoate and 4-chloro-2-methylphenyl-3-methylbenzamide. It is also used as a reagent in the synthesis of various organic compounds, such as 4-chloro-2-methylphenyl-2-methylbenzoate and 4-chloro-2-methylphenyl-2-methylbenzamide. In addition, it is used as a catalyst in the synthesis of various organic compounds such as 2-chloro-4-methylphenyl-3-methylbenzoate and 2-chloro-4-methylphenyl-3-methylbenzamide.

Mechanism of Action

2-(4-Chloro-2-methylphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. The compound binds to the tyrosinase enzyme and blocks its activity, thus preventing the production of melanin.
Biochemical and Physiological Effects
2-(4-Chloro-2-methylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and anti-tumor activity. In addition, it has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has also been found to be effective in the treatment of skin conditions such as psoriasis, acne, and eczema.

Advantages and Limitations for Lab Experiments

The main advantage of 2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is its high purity, which makes it suitable for use in a wide range of laboratory experiments. It is also relatively easy to synthesize and is readily available. However, it is important to note that 2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is a toxic compound and should be handled with care.

Future Directions

The future of 2-(4-Chloro-2-methylphenyl)benzoic acid, 95% is promising. It is being studied for its potential use in the treatment of cancer and other diseases. In addition, it is being investigated for its ability to act as a catalyst in the production of various organic compounds. It is also being studied for its potential use as an antioxidant and anti-inflammatory agent. Finally, it is being investigated for its ability to act as a neuroprotectant.

properties

IUPAC Name

2-(4-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-8-10(15)6-7-11(9)12-4-2-3-5-13(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVKXCGZLFSBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683300
Record name 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220968-03-5
Record name 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4′-chloro-2′-methyl-biphenyl-2-carboxylate (27.10 g), ethanol (60 ml) and 1N aqueous sodium hydroxide solution (120 ml) was stirred at 100° C. for 2 hr. To the reaction mixture was added 8N aqueous sodium hydroxide m solution (10 ml), and the mixture was further stirred at 100° C. for 1 hr. The reaction mixture was cooled to room temperature. The insoluble material was filtered off, and washed with 33 v/v % ethanol-water (100 ml). The filtrate was adjusted to pH 2 with formic acid (23 ml) and the mixture was stirred at room temperature for 1 hr. This suspension was filtered, and the obtained solid was air-dried for 1 hr and dried under reduced pressure at 60° C. to give the title compound (22.082 g, 91%).
Name
ethyl 4′-chloro-2′-methyl-biphenyl-2-carboxylate
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
91%

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